molecular formula C15H17NO3 B4566584 N-(2-methoxybenzyl)-2,5-dimethyl-3-furamide

N-(2-methoxybenzyl)-2,5-dimethyl-3-furamide

Cat. No.: B4566584
M. Wt: 259.30 g/mol
InChI Key: BKRKLASQXAWBJI-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2,5-dimethyl-3-furamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxybenzyl group attached to a dimethyl-substituted furan ring

Mechanism of Action

Target of Action

N-(2-methoxybenzyl)-2,5-dimethyl-3-furamide, also known as 25I-NBOMe, is a synthetic phenethylamine derivative . It exhibits high binding affinity for 5-HT 2A/C and 5-HT 1A serotonin receptors . These receptors play a crucial role in the regulation of mood, cognition, and perception .

Mode of Action

25I-NBOMe acts as a potent serotonin 5-HT 2A/2C receptor agonist . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, 25I-NBOMe binds to the 5-HT 2A/C receptors, mimicking the action of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Biochemical Pathways

Upon binding to the 5-HT 2A/C receptors, 25I-NBOMe triggers a series of biochemical reactions. It increases the extracellular levels of dopamine (DA), serotonin (5-HT), and glutamate (GLU) in the brain . These neurotransmitters play key roles in mood regulation, cognition, and the body’s response to stress .

Pharmacokinetics

It is known that the compound has a potent hallucinogenic effect, suggesting that it is readily absorbed and distributed in the brain .

Result of Action

The activation of 5-HT 2A/C receptors by 25I-NBOMe leads to a variety of effects. It can increase the release of DA, 5-HT, and GLU, leading to changes in mood, perception, and cognition . Repeated administration of 25i-nbome can decrease the response to a challenge dose of these neurotransmitters in the frontal cortex and weaken the hallucinogenic activity .

Biochemical Analysis

Biochemical Properties

N-(2-methoxybenzyl)-2,5-dimethyl-3-furamide is known to interact with various enzymes, proteins, and other biomolecules . It has been found to have a high binding affinity for 5-HT2A/C serotonin receptors . The nature of these interactions is complex and involves various biochemical reactions .

Cellular Effects

The effects of this compound on cells are diverse and significant . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with increased release of dopamine, serotonin, and glutamate .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and long-term effects on cellular function has been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins . It can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant . It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2,5-dimethyl-3-furamide typically involves the reaction of 2-methoxybenzylamine with 2,5-dimethylfuran-3-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reagent concentrations ensures high yield and purity of the final product. Purification steps, including crystallization or chromatography, are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2,5-dimethyl-3-furamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2-methoxybenzyl)-2,5-dimethyl-3-furamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe): Known for its hallucinogenic properties and high affinity for serotonin receptors.

    2,5-dimethoxy-4-bromoamphetamine (DOB): A potent psychedelic compound with structural similarities.

Uniqueness

N-(2-methoxybenzyl)-2,5-dimethyl-3-furamide is unique due to its specific substitution pattern on the furan ring and the presence of the methoxybenzyl group. This structural uniqueness imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-10-8-13(11(2)19-10)15(17)16-9-12-6-4-5-7-14(12)18-3/h4-8H,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRKLASQXAWBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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